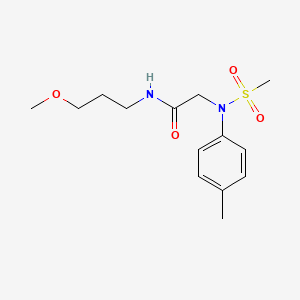
N-allyl-N'-(3,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(3,5-dimethylphenyl)thiourea, also known as ADTU, is a thiourea derivative that has been extensively studied for its potential biological and pharmacological properties. ADTU is a white crystalline powder that is soluble in organic solvents and has a melting point of 114-116°C. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of N-allyl-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is believed to involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Additionally, N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to inhibit the activity of various enzymes involved in angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and DNA damage. Studies have shown that N-allyl-N'-(3,5-dimethylphenyl)thiourea can reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. Additionally, N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B, a transcription factor involved in inflammation. Furthermore, N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to protect against DNA damage induced by various agents, including ultraviolet radiation and hydrogen peroxide.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(3,5-dimethylphenyl)thiourea has several advantages for lab experiments, including its high solubility in organic solvents and its ability to penetrate cell membranes. Additionally, N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, N-allyl-N'-(3,5-dimethylphenyl)thiourea has some limitations, including its low water solubility and its potential to form reactive intermediates under certain conditions.
Future Directions
There are several future directions for the research on N-allyl-N'-(3,5-dimethylphenyl)thiourea, including the optimization of its synthesis and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-allyl-N'-(3,5-dimethylphenyl)thiourea and to identify its molecular targets. Furthermore, the development of novel derivatives of N-allyl-N'-(3,5-dimethylphenyl)thiourea with improved properties and selectivity is an area of active research. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of N-allyl-N'-(3,5-dimethylphenyl)thiourea in preclinical and clinical studies is necessary to determine its potential as a therapeutic agent.
Synthesis Methods
N-allyl-N'-(3,5-dimethylphenyl)thiourea can be synthesized using various methods, including the reaction of allyl isothiocyanate with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethylphenylisothiocyanate with allylamine in the presence of a base. The synthesis of N-allyl-N'-(3,5-dimethylphenyl)thiourea requires careful handling of the reagents and the use of appropriate reaction conditions to obtain a high yield of the product.
Scientific Research Applications
N-allyl-N'-(3,5-dimethylphenyl)thiourea has been investigated for its potential biological and pharmacological properties, including its activity as an antitumor agent, antimicrobial agent, and antioxidant. Studies have shown that N-allyl-N'-(3,5-dimethylphenyl)thiourea has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-allyl-N'-(3,5-dimethylphenyl)thiourea has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. The antioxidant activity of N-allyl-N'-(3,5-dimethylphenyl)thiourea has also been investigated, and it has been found to have a protective effect against oxidative stress-induced damage.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-4-5-13-12(15)14-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOYNKHPVSPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-prop-2-en-1-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


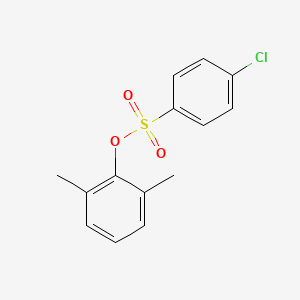
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)
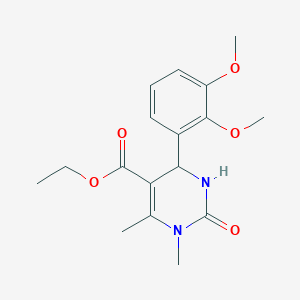
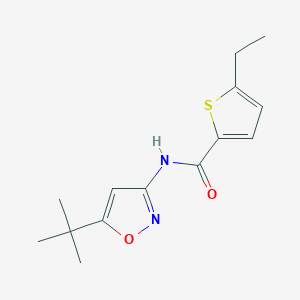
![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
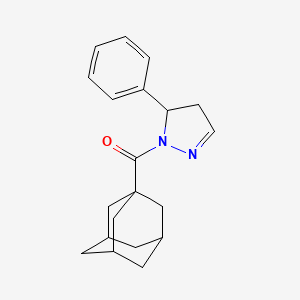
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)
